molecular formula C10H22N2 B1351168 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine CAS No. 690632-11-2

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine

Cat. No.: B1351168
CAS No.: 690632-11-2
M. Wt: 170.3 g/mol
InChI Key: QPEKEBRFZHIMMX-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 4-methylpiperidine with appropriate alkylating agents. One common method is the alkylation of 4-methylpiperidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 2-(4-methylpiperidin-1-yl)propan-1-amine
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine is unique due to its specific structural features, such as the presence of a methyl group on both the piperidine ring and the propan-2-amine moiety. These structural characteristics can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methyl-1-(4-methylpiperidin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)8-10(2,3)11/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKEBRFZHIMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383334
Record name 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-11-2
Record name α,α,4-Trimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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